molecular formula C23H15NO5 B12463351 2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12463351
M. Wt: 385.4 g/mol
InChI Key: GSCACHPSCNIHCA-UHFFFAOYSA-N
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Description

2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a solvent such as toluene and a catalyst like glacial acetic acid . Another method involves the esterification of anthranilic acid followed by coupling with phthaloyl-protected alanine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isoindoline-1,3-dione compounds.

Mechanism of Action

The mechanism by which 2-acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate exerts its effects involves interactions with various molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit specific enzymes involved in disease pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate is unique due to the presence of both the acetylphenyl and isoindoline-1,3-dione groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C23H15NO5

Molecular Weight

385.4 g/mol

IUPAC Name

(2-acetylphenyl) 3-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C23H15NO5/c1-14(25)17-9-4-5-12-20(17)29-23(28)15-7-6-8-16(13-15)24-21(26)18-10-2-3-11-19(18)22(24)27/h2-13H,1H3

InChI Key

GSCACHPSCNIHCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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